(2E)-3-(2-isopropoxyphenyl)acrylic acid

Description

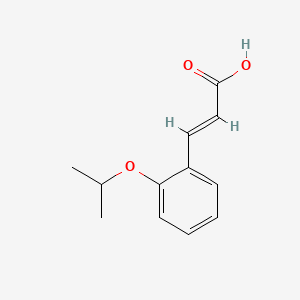

(2E)-3-(2-isopropoxyphenyl)acrylic acid is an α,β-unsaturated carboxylic acid characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position of the phenyl ring and a trans (E)-configured double bond between the α- and β-carbons of the acrylic acid moiety. Its molecular formula is C₁₂H₁₄O₃, with a calculated molecular weight of 206.24 g/mol.

Properties

IUPAC Name |

(E)-3-(2-propan-2-yloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)15-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQYLVIWICFVMT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (2E)-3-(2-isopropoxyphenyl)acrylic acid with three structurally related compounds:

Key Observations:

- Electronic Effects: The electron-donating isopropoxy group in the target compound reduces the acidity of the carboxylic acid compared to electron-withdrawing substituents like the cyano group in ’s compound .

- Steric Effects : The bulky isopropoxy group may hinder interactions with enzyme active sites compared to smaller substituents like methoxy or hydroxyl.

Antimicrobial Activity:

- Sulfamoyl/Carbamoyl Derivatives: Proton salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid exhibit broad-spectrum antimicrobial activity, with MIC values as low as 1 µg/mL against E. coli and S. aureus. The sulfamoyl and carbamoyl groups likely mimic endogenous substrates, inhibiting bacterial folate synthesis .

- The isopropoxy group’s lipophilicity may facilitate passive diffusion, but its lack of hydrogen-bonding motifs (vs. sulfamoyl derivatives) could limit target affinity.

Antifungal Activity:

Thermodynamic and Computational Insights

For example, hybrid functionals incorporating exact exchange (as in ) could model the electronic effects of substituents on the acrylic acid backbone .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(2-isopropoxyphenyl)acrylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Microwave-assisted synthesis is a common approach. A mixture of phenylacetic acid and substituted benzaldehyde (e.g., 2-isopropoxybenzaldehyde) with triethylamine in acetic anhydride under microwave irradiation (700W, 3 minutes) yields the product. Post-synthesis, acidification with dilute HCl precipitates the compound, which is purified via recrystallization or column chromatography . Optimization involves adjusting solvent polarity (e.g., ethanol/water ratios) and reaction time to improve yield (>80%) and purity (>95%).

Q. How can researchers validate the stereochemical configuration of the α,β-unsaturated double bond in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. Irradiating the β-proton (δ ~6.3 ppm) in the trans-configuration will show NOE enhancement for the adjacent aromatic protons (δ ~7.2–7.5 ppm). X-ray crystallography can confirm the (2E)-configuration via bond angle analysis (C=C bond length ~1.34 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and α,β-unsaturated system (C=C stretch ~1630 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the trans-olefinic protons show coupling constants (J = 16 Hz) .

- HRMS : Molecular ion peak at m/z 206.241 (C₁₂H₁₄O₃) validates molecular weight .

Advanced Research Questions

Q. How does the isopropoxy substituent influence the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer : The isopropoxy group enhances lipophilicity (logP ~2.89), improving membrane permeability. Computational docking (e.g., AutoDock Vina) reveals hydrogen bonding between the ether oxygen and target proteins (e.g., COX-2). In vitro assays (IC₅₀ determination) show inhibitory activity against inflammatory enzymes at µM concentrations .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

- Methodological Answer : Solvent engineering using mixed polar/non-polar systems (e.g., DMSO/hexane) reduces amorphous aggregation. Seeding with pre-formed crystals (0.1–1% w/w) and controlled cooling rates (1–2°C/min) enhance crystal lattice formation. PXRD analysis ensures polymorph consistency .

Q. How can metabolomic studies elucidate the compound’s toxicity profile in preclinical models?

- Methodological Answer : LC-MS-based metabolomics in rat urine identifies toxicity biomarkers (e.g., disrupted TCA cycle intermediates like citrate and succinate). Dose-dependent changes in urinary 8-hydroxydeoxyguanosine (8-OHdG) correlate with oxidative DNA damage. Time-course PCA analysis distinguishes acute vs. chronic toxicity .

Q. What role does this compound play in designing photoactive materials?

- Methodological Answer : The conjugated π-system enables UV-B absorption (λₘₐₓ ~290 nm). DFT calculations (B3LYP/6-31G*) predict charge-transfer properties for organic photovoltaic applications. Thin-film XRD reveals π-π stacking (d-spacing ~3.5 Å), critical for electron mobility in solar cells .

Contradictions and Recommendations

- Stereochemical Stability : While assumes (2E)-configuration stability, highlights isomerization risks under acidic conditions. Validate configuration via periodic HPLC monitoring (C18 column, methanol/water mobile phase).

- Purity Standards : BenchChem reports 95% purity , but emphasizes ≥97% for reproducible bioassays. Implement orthogonal purity checks (HPLC, DSC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.